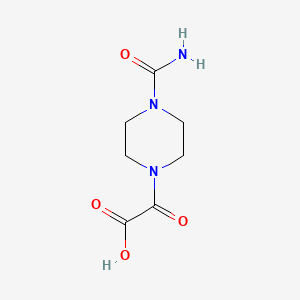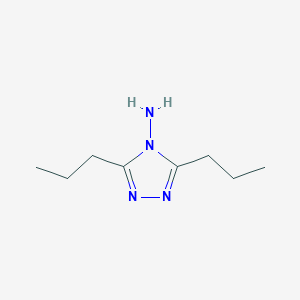
2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile
Übersicht
Beschreibung
2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile (hereafter referred to as CPMPA) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CPMPA is a derivative of pyridazine, a heterocyclic aromatic compound containing a six-membered ring with two nitrogen atoms. CPMPA has been found to have several unique properties that make it ideal for use in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, a derivative closely related to the compound , has been studied for its effects on the electrochemical dissolution of mild steel in 1 M HCl. This compound, along with other pyridazine derivatives, demonstrated effective inhibition of steel corrosion, potentially due to the presence of nitrogen atoms and unsaturated groups in the molecule. These inhibitors are mixed-type and show pseudo-capacitive behavior at the steel/electrolyte interface (Mashuga, Olasunkanmi, & Ebenso, 2017).
2. Synthesis of Novel Derivatives and Antimicrobial Activity
A study involving the synthesis of novel pyridine and fused pyridine derivatives, starting from a related compound, demonstrated the production of various triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds showed moderate to good binding energies on target proteins in in silico molecular docking screenings, suggesting potential antimicrobial and antioxidant activities (Flefel et al., 2018).
3. Medicinal Chemistry and Structure Analysis
In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including derivatives similar to the compound , have shown significant importance. Studies involving the synthesis, structure analysis, DFT calculations, and Hirshfeld surface studies of such compounds have been conducted to understand their pharmaceutical relevance and potential interactions with biological systems (Sallam et al., 2021).
4. Anticancer and Antimicrobial Properties
Research on the synthesis of new pyridine derivatives from related compounds has revealed their potential for antibacterial and antitumor activities. The structural elucidation of these compounds and their bioactive properties indicate a promising avenue for the development of novel therapeutic agents (Elewa et al., 2021).
5. Synthesis of New Scaffolds and Heterocyclic Systems
The synthesis of new heterocyclic systems, including pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlights the versatility of pyridazine-based compounds in creating novel chemical structures. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Ibrahim & Behbehani, 2014).
Eigenschaften
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPVUKZVCIWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377365 | |
| Record name | (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile | |
CAS RN |
339008-32-1 | |
| Record name | (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597045.png)




